molecular formula C20H15FN2O4S2 B2753137 (Z)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 477488-25-8

(Z)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No. B2753137
CAS RN: 477488-25-8
M. Wt: 430.47
InChI Key: YGRDTGCDVBRYIG-WJDWOHSUSA-N
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Description

The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. The compound also contains a 2-fluorobenzylidene moiety and a benzoic acid moiety. Thiazolidine derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer effects .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-fluorobenzylidene derivative with a 4-oxo-2-thioxothiazolidin-3-yl)propanamido derivative. The exact conditions would depend on the specific reactivity of these starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a fluorobenzylidene moiety, and a benzoic acid moiety. The exact three-dimensional structure would depend on the specific stereochemistry at the thiazolidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the benzylidene ring, as well as the electron-donating amide group on the thiazolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of the benzoic acid moiety would likely make the compound acidic, while the fluorobenzylidene moiety could potentially enhance its lipophilicity .

Scientific Research Applications

Anticancer Applications

  • The compound has been evaluated for its anticancer potential, revealing that derivatives of the thiazolidinone class, including those with a benzothiazole moiety, exhibit significant antitumor activity against various human cancer cell lines such as hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116) with IC50 values less than 10 µg/ml (Refaat, 2010).
  • Further studies highlight the synthesis of thiazolidinone derivatives showing considerable antimicrobial and anticancer activities, emphasizing the structure-activity relationship and the importance of specific molecular features for these biological effects (Deep et al., 2016).

Antimicrobial Applications

  • A series of derivatives have been synthesized and assessed for antimicrobial activity, demonstrating good to moderate activity against tested bacterial strains. Such findings indicate the compound's potential as a basis for developing new antimicrobial agents (PansareDattatraya & Devan, 2015).

Chemical Properties and Interactions

  • Research on the chemical structure and interactions of similar thioxothiazolidin-4-ones reveals insights into hydrogen-bonded dimers and the effects of substituents on the molecule's properties, which could be crucial for understanding its pharmacological potential (Delgado et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many thiazolidine derivatives exert their effects by interacting with enzymes or receptors in the cell .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its structure for enhanced potency and selectivity .

properties

IUPAC Name

4-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S2/c21-15-4-2-1-3-13(15)11-16-18(25)23(20(28)29-16)10-9-17(24)22-14-7-5-12(6-8-14)19(26)27/h1-8,11H,9-10H2,(H,22,24)(H,26,27)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRDTGCDVBRYIG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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